
3,4-Difluorobenzotrifluoride
概要
説明
3,4-Difluorobenzotrifluoride, also known as this compound, is a useful research compound. Its molecular formula is C7H3F5 and its molecular weight is 182.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nuclear Magnetic Resonance (NMR) Spectroscopy : Schaefer et al. (1979) analyzed the 1H and 19F NMR spectra of 3,4-difluorobenzotrifluoride, contributing to understanding the spin–spin coupling constants in fluorinated compounds. This research is significant for the application of NMR spectroscopy in chemical analysis (Schaefer, Niemczura, Wong, & Marat, 1979).
Synthesis of Fluorinated Compounds : Suzuki and Kimura (1991) reported the synthesis of 3,4-difluorobenzonitrile by a halogen-exchange reaction. This research contributes to the field of organic synthesis, particularly in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals (Suzuki & Kimura, 1991).
Electrochemistry : Xiao and Johnson (2003) investigated the electrochemistry of ionic liquids related to this compound. Their research contributes to understanding the electrochemical behavior of fluorinated compounds in ionic liquids, which is relevant for applications in energy storage and electrochemical devices (Xiao & Johnson, 2003).
Optical and Dielectric Properties : Jang et al. (2007) explored the effects of fluorinated diamine, including compounds related to this compound, on the optical and dielectric properties of polyimide thin films. This research is significant for the development of materials with specific optical and dielectric properties for use in electronics and photonics (Jang, Shin, Choi, Park, & Han, 2007).
Catalysis : Vela et al. (2005) investigated the use of iron(II) fluoride complexes, related to this compound, in the catalytic hydrodefluorination of fluorocarbons. This research is relevant for developing new catalytic methods for modifying fluorocarbon compounds, which are important in various industrial processes (Vela, Smith, Yu, Ketterer, Flaschenriem, Lachicotte, & Holland, 2005).
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of benzotrifluoride, which is known for its wide applications in organic synthesis
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine atoms, which can influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that fluorinated compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways . More research is needed to elucidate these effects.
Pharmacokinetics
The compound’s physical properties such as its liquid form and relatively low boiling point suggest that it could be readily absorbed and distributed in the body. The presence of fluorine atoms might also impact its metabolic stability .
Result of Action
Given its structural similarity to other fluorinated compounds, it might exhibit unique reactivity that could lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluorobenzotrifluoride. For instance, temperature and pH could affect its stability and reactivity . Additionally, the presence of other substances in the environment might influence its interactions with targets .
特性
IUPAC Name |
1,2-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCGQTYWLZSKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345229 | |
| Record name | 3,4-Difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32137-19-2 | |
| Record name | 1,2-Difluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32137-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain 3,4-Difluorobenzotrifluoride?
A1: One established method involves the pyrolysis of 3-amino-4-fluorobenzotrifluoride via its diazonium tetrafluoroborate intermediate. [] This method highlights the use of readily available fluorinated building blocks in organic synthesis. Another approach utilizes this compound as a key precursor for synthesizing various derivatives, including 3,4-Difluorobenzoic acid. [] This highlights the versatility of this molecule as a starting material for more complex structures.
Q2: How does this compound participate in Diels-Alder reactions?
A3: While this compound itself may not be a direct participant in Diels-Alder reactions, its precursor, 1H,2H-Hexafluorocyclohexa-1,3-diene, exhibits reactivity in these cycloadditions. For example, reacting 1H,2H-Hexafluorocyclohexa-1,3-diene with 3,3,3-trifluoropropyne at high temperatures (200°C) yields 2-trifluoromethyl-4,5,7,7,8,8-hexafluorobicyclo[2,2,2]octa-2,5-diene. [] Interestingly, pyrolysis of this Diels-Alder adduct leads to the formation of this compound. [] This reaction sequence showcases the potential of using Diels-Alder reactions followed by strategic transformations to access specific fluorinated aromatic compounds like this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


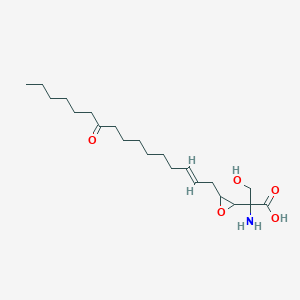


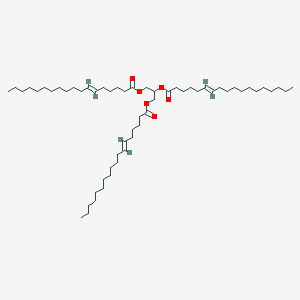

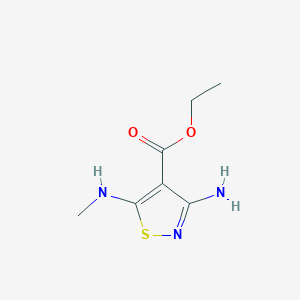
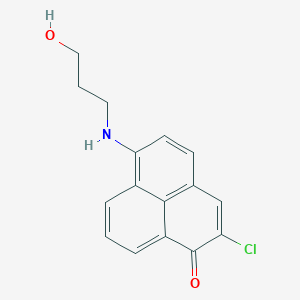


![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
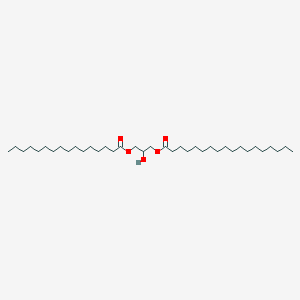


![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
